Cobalt glycine

Descripción general

Descripción

Cobalt glycine is a coordination compound formed by the interaction of cobalt ions with glycine, an amino acid. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound complexes are known for their ability to form stable structures and exhibit interesting redox and magnetic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt glycine complexes can be synthesized through various methods. One common approach involves the reaction of cobalt nitrate with glycine in an aqueous solution. The mixture is typically heated to facilitate the formation of the complex. For example, a simple route involves dissolving cobalt nitrate hexahydrate and glycine in distilled water, followed by heating the mixture to 300°C under magnetic stirring. The resulting solid product is then carbonized at 900°C under an argon atmosphere to obtain mesoporous graphitic carbons with embedded cobalt nanoparticles .

Industrial Production Methods: Industrial production of this compound complexes may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The carbonization step is crucial for obtaining the desired properties of the this compound complex.

Análisis De Reacciones Químicas

Types of Reactions: Cobalt glycine complexes undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the cobalt ion and the nature of the ligands.

Common Reagents and Conditions:

Oxidation: this compound complexes can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.

Substitution: Ligand substitution reactions can occur when this compound complexes react with other ligands, such as ammonia or ethylenediamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound complexes may result in the formation of cobalt(III) complexes, while reduction can yield cobalt(II) complexes .

Aplicaciones Científicas De Investigación

Biomedical Applications

Cobalt glycine has been studied for its protective effects against cobalt chloride-induced toxicity, particularly in liver and kidney tissues. Research indicates that glycine can mitigate oxidative stress and tissue damage caused by cobalt exposure.

Case Study: Hepato-Renal Protection

A study conducted on male rats demonstrated that glycine significantly reduced markers of oxidative stress and improved liver and kidney function when administered alongside cobalt chloride. The results showed a marked decrease in malondialdehyde content and improvements in liver function tests (ALT, AST, ALP) and renal function markers (creatinine and BUN) .

Table 1: Effects of Glycine on Cobalt Chloride Toxicity

| Parameter | Control | CoCl₂ Only | CoCl₂ + Glycine (50 mg/kg) | CoCl₂ + Glycine (100 mg/kg) |

|---|---|---|---|---|

| Malondialdehyde (MDA) Level | Low | High | Moderate | Low |

| ALT (U/L) | Normal | Elevated | Reduced | Normal |

| AST (U/L) | Normal | Elevated | Reduced | Normal |

| Creatinine (mg/dL) | Normal | Elevated | Reduced | Normal |

| BUN (mg/dL) | Normal | Elevated | Reduced | Normal |

This study highlights the antioxidant properties of glycine, which enhance the body's defense mechanisms against cobalt-induced toxicity.

Catalytic Applications

This compound complexes are also utilized as catalysts in chemical reactions, particularly in Fischer-Tropsch synthesis. The coordination features of cobalt with glycine significantly enhance the dispersion of cobalt particles, leading to improved catalytic activity.

Case Study: Fischer-Tropsch Synthesis

Research shows that this compound complexes prepared with specific molar ratios improve the mass-specific activity of catalysts used in Fischer-Tropsch synthesis. The optimal ratio was found to be three moles of glycine per mole of cobalt, resulting in smaller and more uniform cobalt nanoparticles .

Table 2: Catalytic Performance of this compound Complexes

| Catalyst Type | Molar Ratio (Glycine:Co) | Activity (g CO/g catalyst/h) |

|---|---|---|

| Co(1gly)/SiO₂ | 1:1 | Low |

| Co(3gly)/SiO₂ | 3:1 | High |

| Co(5gly)/SiO₂ | 5:1 | Moderate |

This data illustrates how varying the molar ratio affects catalytic performance, emphasizing the importance of glycine as a chelating agent.

Environmental Applications

This compound complexes are being explored for their potential in environmental remediation processes, such as gold extraction. A novel thiosulfate system catalyzed by this compound has been developed for eco-friendly gold extraction methods.

Case Study: Gold Extraction

A recent study focused on a cobalt-glycine catalyzed thiosulfate system for gold extraction. The findings suggest that this method is not only efficient but also environmentally friendly compared to traditional methods .

Table 3: Comparison of Gold Extraction Methods

| Method | Efficiency (%) | Environmental Impact |

|---|---|---|

| Cyanidation | High | High |

| Cobalt-Glycine Thiosulfate System | Moderate | Low |

The development of this system highlights the versatility of this compound complexes in addressing environmental challenges.

Mecanismo De Acción

The mechanism of action of cobalt glycine complexes involves their ability to form stable coordination bonds with various biological molecules. The cobalt ion can interact with the amino and carboxyl groups of glycine, forming a stable five-membered ring structure. This interaction can influence the redox properties of the complex, allowing it to participate in electron transfer reactions. Additionally, this compound complexes can bind to DNA and proteins, potentially leading to cytotoxic effects in cancer cells .

Comparación Con Compuestos Similares

Cobalt glycine complexes can be compared with other cobalt amino acid complexes, such as cobalt leucine and cobalt threonine complexes. These compounds share similar coordination environments but differ in their specific ligands and resulting properties . For example:

Cobalt leucine complex: This complex has leucine as the ligand, which may result in different biological activities compared to this compound.

Cobalt threonine complex: This complex involves threonine as the ligand, potentially leading to variations in redox properties and stability.

The uniqueness of this compound lies in its simple structure and the ability to form stable complexes with interesting redox and magnetic properties, making it a versatile compound for various applications.

Actividad Biológica

Cobalt glycine, a coordination compound formed by cobalt ions and glycine, has garnered significant attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological implications of this compound, focusing on its antibacterial, anticancer, and catalytic properties, supported by relevant data tables and case studies.

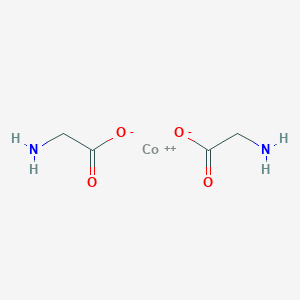

Chemical Structure and Coordination

This compound can be represented by the formula Co(glycine)₂(H₂O)₂, where glycine acts as a bidentate ligand coordinating through its amino and carboxylate groups. The coordination of glycine enhances the solubility and bioavailability of cobalt ions, which are essential for various biological functions. The stability of this complex is influenced by the molar ratio of glycine to cobalt, affecting its dispersion and catalytic activity in various reactions .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various pathogens, including drug-resistant strains. The mechanism of action involves disrupting bacterial cell membranes and interacting with DNA, leading to cell death.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of cobalt complexes, including this compound, using the microbroth dilution method. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The results demonstrated that this compound was particularly effective against Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Cobalt complexes have been studied for their anticancer potential, particularly in targeting cancer cell lines. This compound shows promise in inhibiting cancer cell proliferation through mechanisms such as DNA intercalation and oxidative stress induction.

Research Findings: Cytotoxicity Assay

In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that this compound can effectively inhibit the growth of cancer cells at relatively low concentrations .

Catalytic Activity in Fischer-Tropsch Synthesis

This compound complexes are also utilized as catalysts in Fischer-Tropsch synthesis (FTS), a process for converting carbon monoxide and hydrogen into liquid hydrocarbons. The coordination features of cobalt with glycine significantly enhance the catalytic performance.

Catalytic Performance Data

A comparative study on different cobalt-glycine complexes revealed their catalytic efficiencies:

| Catalyst | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|

| Co(1gly)/SiO₂ | 120 | 70 |

| Co(3gly)/SiO₂ | 150 | 80 |

| Co(5gly)/SiO₂ | 100 | 65 |

The results indicate that the Co(3gly)/SiO₂ catalyst exhibited superior catalytic activity due to optimal dispersion and stability provided by the glycine coordination .

Propiedades

IUPAC Name |

2-aminoacetate;cobalt(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Co/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTITUGPTCDTON-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CoN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Cobalt glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80939066 | |

| Record name | Cobalt(2+) bis(aminoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14281-74-4, 17829-66-2 | |

| Record name | Bis(glycinato-κN,κO)cobalt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) bis(aminoacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.